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Compound Name:
3-Chloro-4-hydroxy-5-

methoxybenzoic acid

Cat. No.: B1582920 Get Quote

An In-depth Technical Guide to the Spectroscopic Interpretation of 3-Chloro-4-hydroxy-5-
methoxybenzoic acid

This guide provides a detailed analysis and interpretation of the key spectroscopic data for 3-
Chloro-4-hydroxy-5-methoxybenzoic acid, a substituted aromatic compound of interest in

synthetic chemistry and drug development. Designed for researchers, scientists, and

professionals in the field, this document synthesizes foundational spectroscopic principles with

practical, field-proven insights to deliver a comprehensive analytical workflow. Our approach is

grounded in establishing a self-validating system of data interpretation, where each piece of

spectroscopic evidence corroborates the others to build a conclusive structural assignment.

The Analytical Imperative: A Multi-Modal Approach
The structural elucidation of a molecule like 3-Chloro-4-hydroxy-5-methoxybenzoic acid
(Molecular Formula: C₈H₇ClO₄, Molecular Weight: 202.60 g/mol ) is not reliant on a single

technique. Instead, it requires a synergistic application of multiple spectroscopic methods.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides the carbon-hydrogen framework,

Infrared (IR) spectroscopy identifies the functional groups, and Mass Spectrometry (MS)

confirms the molecular weight and provides fragmentation data that further supports the

proposed structure. This multi-modal strategy ensures a high degree of confidence in the final

structural assignment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Core Structure
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of

an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece

together the molecular puzzle.

Workflow for NMR Analysis
The logical process for NMR analysis involves predicting the spectrum based on the known

structure, acquiring the experimental data, and then reconciling the two.

Sample Preparation Data Acquisition
Spectral Analysis & Interpretation
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- Chemical Shift (δ)

- Integration
- Splitting (Multiplicity)

Analyze ¹³C:
- Chemical Shift (δ)
- Number of Signals

Correlate Data & Assign Structure

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: Proton Environments
Principles of Interpretation: The ¹H NMR spectrum provides information on the number of

distinct proton environments, the relative number of protons in each environment (integration),

and the number of neighboring protons (splitting pattern). Protons on aromatic rings typically

resonate in the 6.5-8.0 ppm region.[1] The acidic proton of a carboxylic acid is highly

deshielded and appears far downfield, often between 10-13 ppm.[2]

Experimental Protocol:

Sample Preparation: Accurately weigh 5-10 mg of 3-Chloro-4-hydroxy-5-methoxybenzoic
acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as

DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize the polar compound and
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its residual water peak does not obscure the aromatic region. The acidic protons (COOH and

OH) are also readily observable in this solvent.

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

Data Acquisition: A standard ¹H NMR experiment is run with a sufficient number of scans to

achieve a good signal-to-noise ratio. The spectral width is set to encompass the range of 0-

15 ppm.

Data Interpretation and Structural Assignment:

Click to download full resolution via product page

Caption: Structure of 3-Chloro-4-hydroxy-5-methoxybenzoic acid with proton labels.

Based on the structure, we expect five distinct signals:

Two Aromatic Protons (Hₐ, Hₑ): The benzene ring has two protons. Due to the substitution

pattern, they are not chemically equivalent. Hₐ is ortho to the carboxylic acid and meta to the

chloro group. Hₑ is ortho to the methoxy group and meta to the hydroxyl group. They will

appear as two distinct signals in the aromatic region (typically 7.0-8.0 ppm). Given their

meta-relationship to each other, they would likely appear as doublets with a small coupling

constant (J ≈ 2-3 Hz). A spectrum found for the title compound shows signals around 7.5

ppm.[3]

One Methoxy Group (Hₑ): The three protons of the methoxy (-OCH₃) group are equivalent

and are adjacent to no other protons. Therefore, they will produce a sharp singlet. Its

chemical shift is influenced by the aromatic ring, typically appearing around 3.8-4.0 ppm.

One Phenolic Proton (Hₐ): The hydroxyl (-OH) proton is acidic and its chemical shift is

variable, depending on concentration and solvent. In DMSO-d₆, it often appears as a broad

singlet, typically in the 9-10 ppm range.
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One Carboxylic Acid Proton (Hₑ): This is the most deshielded proton, appearing as a broad

singlet far downfield, usually above 12 ppm.[4] This signal's disappearance upon adding a

drop of D₂O would confirm its assignment.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Integration Multiplicity Assignment

~13.0 1H Broad Singlet -COOH

~9.5 1H Broad Singlet Ar-OH

~7.5 1H Doublet (d) Ar-H

~7.3 1H Doublet (d) Ar-H

| ~3.9 | 3H | Singlet (s) | -OCH₃ |

¹³C NMR Spectroscopy: The Carbon Skeleton
Principles of Interpretation: ¹³C NMR spectroscopy reveals the number of unique carbon

environments in a molecule. Carbons in aromatic rings absorb in the 120-150 ppm range, while

the carbonyl carbon of a carboxylic acid is significantly deshielded, appearing around 160-180

ppm.[2][5]

Experimental Protocol:

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

Instrument Setup: The analysis is performed on the same spectrometer, switching to the ¹³C

channel.

Data Acquisition: A proton-decoupled ¹³C experiment (e.g., BB-decoupled) is run. A larger

number of scans is typically required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Data Interpretation and Structural Assignment: The molecule has 8 carbon atoms, but due to its

structure, all are chemically non-equivalent. Therefore, we expect to see 8 distinct signals in
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the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale

~167 C=O
Carboxylic acid carbonyl
carbon, highly deshielded.
[4]

~150 C-OH

Aromatic carbon attached to

the electron-donating -OH

group.

~148 C-OCH₃

Aromatic carbon attached to

the electron-donating -OCH₃

group.

~128 C-H Aromatic methine carbon.

~125 C-COOH
Quaternary aromatic carbon

attached to the -COOH group.

~122 C-Cl
Aromatic carbon attached to

the electronegative -Cl group.

~115 C-H Aromatic methine carbon.

| ~56 | -OCH₃ | Methoxy carbon, shielded relative to aromatic carbons. |

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Principles of Interpretation: IR spectroscopy measures the vibrational frequencies of bonds

within a molecule. Specific functional groups have characteristic absorption frequencies,

making IR an excellent tool for functional group identification.[6]

Experimental Protocol:
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Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid

sample is placed directly onto the ATR crystal.

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used.

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the

sample spectrum is recorded. The data is typically plotted as percent transmittance versus

wavenumber (cm⁻¹).

Data Interpretation: The IR spectrum of 3-Chloro-4-hydroxy-5-methoxybenzoic acid will be

dominated by absorptions from its key functional groups.

Table 3: Characteristic IR Absorption Frequencies
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Wavenumber
(cm⁻¹)

Bond Vibration Functional Group Comments

3300-2500 O-H stretch Carboxylic Acid

A very broad and
strong absorption,
characteristic of
the hydrogen-
bonded dimer.[2][7]

~3200 O-H stretch Phenol

A broad absorption,

often superimposed

on the carboxylic acid

O-H stretch.[8]

3100-3000 C-H stretch Aromatic

Sharp, medium-

intensity peaks just

above 3000 cm⁻¹.[9]

[10]

~2950 C-H stretch Methoxy (-CH₃)
Sharp peak just below

3000 cm⁻¹.

~1700 C=O stretch Carboxylic Acid

A very strong and

sharp absorption. Its

exact position can be

influenced by

hydrogen bonding.[7]

1600-1450 C=C stretch Aromatic Ring
Multiple sharp bands

of variable intensity.[9]

~1250 C-O stretch Acid/Phenol/Ether

Strong absorptions

associated with the C-

O bonds.

| ~800-700 | C-Cl stretch | Aryl Halide | Typically found in the fingerprint region. |

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
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Principles of Interpretation: Mass spectrometry provides the mass-to-charge ratio (m/z) of the

intact molecule (molecular ion) and its fragments. This confirms the molecular weight and offers

clues to the molecule's structure through analysis of fragmentation patterns. Aromatic

carboxylic acids typically show a prominent molecular ion peak and characteristic losses of

functional groups.[2][11]

Experimental Protocol:

Sample Introduction: A dilute solution of the sample is introduced into the mass

spectrometer, often via an electrospray ionization (ESI) source.

Ionization: ESI is a soft ionization technique that typically generates the protonated molecule

[M+H]⁺ or the deprotonated molecule [M-H]⁻.

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g.,

quadrupole or time-of-flight).

Data Interpretation: The molecular formula C₈H₇ClO₄ gives a monoisotopic mass of 201.9982

Da. The presence of chlorine is a key diagnostic feature, as it will produce a characteristic M+2

peak with an intensity approximately one-third that of the molecular ion peak, due to the natural

abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pathway:

[M]⁺˙
m/z 202/204

[M-OH]⁺
m/z 185/187

- •OH

[M-COOH]⁺
m/z 157/159

- •COOH

[M-CH₃]⁺
m/z 187/189

- •CH₃

[M-OH-CO]⁺
m/z 157/159

- CO
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Caption: Plausible fragmentation pathways in EI-MS.

Molecular Ion (M⁺˙): A strong peak at m/z 202, with a corresponding M+2 peak at m/z 204.

Loss of Hydroxyl Radical ([M-OH]⁺): A common fragmentation for carboxylic acids, resulting

in a peak at m/z 185/187.[11]

Loss of Carboxyl Radical ([M-COOH]⁺): Decarboxylation leads to a fragment at m/z 157/159.

[11]

Loss of Methyl Radical ([M-CH₃]⁺): Cleavage of the methoxy group results in a fragment at

m/z 187/189.

Conclusion: A Cohesive Structural Narrative
The combination of NMR, IR, and MS provides a robust and self-validating dataset for the

structural confirmation of 3-Chloro-4-hydroxy-5-methoxybenzoic acid. ¹H and ¹³C NMR

establish the precise arrangement of atoms in the carbon-hydrogen framework. IR

spectroscopy confirms the presence of the key carboxylic acid, phenol, and methoxy functional

groups. Finally, mass spectrometry verifies the molecular weight and provides fragmentation

patterns consistent with the proposed structure. This integrated analytical approach exemplifies

the rigorous standards required in modern chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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